molecular formula C11H18N4O2 B14370279 (3E)-1-hex-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

(3E)-1-hex-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

Cat. No.: B14370279
M. Wt: 238.29 g/mol
InChI Key: QTUBMDKPUJBQMI-UHFFFAOYSA-N
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Description

(3E)-1-hex-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both a hexenyl group and an imidazolidinone moiety, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-hex-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of hex-2-enylamine with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-hex-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized urea derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where urea derivatives have shown efficacy.

    Industry: In materials science, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-1-hex-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3E)-1-hex-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: can be compared with other urea derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the hexenyl group and the imidazolidinone moiety. These features may confer distinct biological activities and chemical reactivity compared to other urea derivatives.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

(3E)-1-hex-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

InChI

InChI=1S/C11H18N4O2/c1-3-4-5-6-7-12-11(17)14-10-13-9(16)8-15(10)2/h5-6H,3-4,7-8H2,1-2H3,(H2,12,13,14,16,17)

InChI Key

QTUBMDKPUJBQMI-UHFFFAOYSA-N

Isomeric SMILES

CCCC=CCNC(=O)/N=C/1\NC(=O)CN1C

Canonical SMILES

CCCC=CCNC(=O)N=C1NC(=O)CN1C

Origin of Product

United States

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